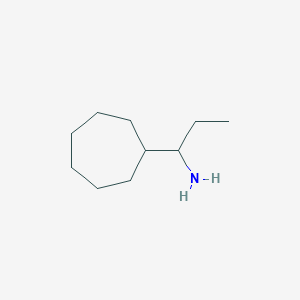

1-Cycloheptylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-10(11)9-7-5-3-4-6-8-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUFTKJJGRYTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Primary Amine Chemistry

Primary amines are organic compounds characterized by the presence of an amino group (-NH2) attached to a carbon atom. They are fundamental building blocks in organic synthesis, valued for their nucleophilicity and their ability to participate in a wide array of chemical transformations. ethz.ch The chemistry of primary amines is rich and varied, including reactions such as alkylation, acylation, and the formation of imines and enamines. sioc-journal.cn

Recent research in primary amine chemistry has focused on developing novel catalytic methods for their synthesis and functionalization. For instance, transition-metal catalyzed reactions have become pivotal in constructing complex aliphatic amines from simple starting materials. nih.gov Additionally, photoredox catalysis has opened new avenues for the site-selective functionalization of C(sp³)-H bonds in primary amine derivatives, a traditionally challenging task due to the similar chemical environments of these bonds. columbia.edu The oxidation of primary amines to nitriles under mild, aqueous conditions using ruthenium nanoparticle catalysts is another area of active investigation. oup.com

Significance of Cycloalkylamines in Advanced Synthetic Methodologies

Cycloalkylamines, which feature an amine group attached to a cycloalkane ring system, are prevalent structural motifs in many biologically active molecules and natural products. researchgate.netrsc.org The cycloheptyl group in 1-Cycloheptylpropan-1-amine imparts specific steric and conformational properties that can influence its reactivity and interactions with biological targets. The size of the cycloalkane ring can affect the basicity of the amine; large-ring cycloalkylamines are observed to be slightly less basic than smaller, more common rings like cyclohexylamine. nih.gov This is attributed not to enthalpic factors but to a more negative entropy of protonation, likely due to conformational restrictions upon solvation of the corresponding ammonium (B1175870) ion. nih.gov

The synthesis of chiral cycloalkylamines is of particular importance in medicinal chemistry. acs.org Advanced synthetic methods, such as nickel-catalyzed alkene desymmetrization, have been developed to construct chiral cyclic amines with multiple stereocenters in high yields and stereoselectivities. rsc.org These methods provide access to complex molecular architectures that are valuable in drug discovery. acs.org The development of efficient routes to access unprotected primary amines, including those with cycloalkyl groups, from readily available alkenes remains a significant area of research. ethz.ch

Research Trajectories and Contemporary Relevance of Aliphatic Amines

Strategic Approaches to C-N Bond Formation

The construction of the carbon-nitrogen bond is the cornerstone of amine synthesis. Several classical and modern methods can be adapted for the synthesis of cycloalkylamines, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

A fundamental approach to amine synthesis involves the reaction of a halogenated precursor with an amine nucleophile. youtube.com For the synthesis of a primary amine like 1-Cycloheptylpropan-1-amine, the direct reaction of a precursor such as 1-bromo-1-cycloheptylpropane with ammonia (B1221849) is a conceivable route.

However, this method is often hampered by a significant drawback: polyalkylation. The primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comsavemyexams.comlibretexts.org This lack of selectivity often results in a mixture of products and low yields of the desired primary amine. libretexts.org To favor the formation of the primary amine, a large excess of ammonia can be used to ensure it is the statistically dominant nucleophile in the reaction mixture. savemyexams.com

The reaction typically proceeds via an SN2 mechanism. Given that the precursor for this compound is a secondary halide, there is also a risk of a competing elimination (E2) reaction, which would produce an alkene instead of the desired amine.

| Method | Precursor Example | Nucleophile | Key Reagents/Conditions | Major Products/Issues |

| Direct Amination | 1-Bromo-1-cycloheptylpropane | Ammonia (NH₃) | Ethanolic NH₃, heat | Mixture of primary, secondary, tertiary amines; Quaternary ammonium salt; Polyalkylation is a major issue. libretexts.org |

Reductive amination is one of the most versatile and widely used methods for synthesizing primary, secondary, and tertiary amines. researchgate.netmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with ammonia or a primary/secondary amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. researchgate.net

To synthesize this compound, the precursor would be 1-cycloheptylpropan-1-one (B1661347) (cycloheptyl ethyl ketone). This ketone would react with ammonia to form an imine, which is then reduced in situ. A key advantage of this method is that it avoids the problem of polyalkylation that plagues direct alkylation of halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to not reduce the initial ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com Catalytic hydrogenation using H₂ gas over catalysts like palladium, platinum, or Raney Nickel is another common and atom-economical approach. acs.org

| Precursor | Amine Source | Reducing Agent | Catalyst/Conditions | Product |

| 1-Cycloheptylpropan-1-one | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-8 | This compound |

| 1-Cycloheptylpropan-1-one | Ammonia (NH₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | This compound. nbu.ac.in |

| 1-Cycloheptylpropan-1-one | Ammonia (NH₃) | Hydrogen (H₂) | Pd/C, PtO₂, or Raney Ni | This compound. acs.org |

| Cyclohexyl methyl ketone | Ammonia (NH₃) | Hydrogen (H₂) | Ti(OiPr)₄ | (1-Cyclohexylethyl)amine (High diastereoselectivity reported for this related substrate). researchgate.netd-nb.info |

The reduction of nitriles provides a direct pathway to primary amines. This method adds a carbon atom to the molecule as part of the nitrile group, which is then converted to an aminomethyl group (-CH₂NH₂). For this compound, the required precursor would be 2-cycloheptylpropionitrile.

The synthesis of this nitrile can be accomplished via nucleophilic substitution of a suitable alkyl halide, such as 1-bromo-cycloheptylethane, with a cyanide salt like sodium or potassium cyanide. The subsequent reduction of the nitrile to the amine is typically achieved using powerful reducing agents or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, providing the primary amine in good yield. Alternatively, catalytic hydrogenation with hydrogen gas over catalysts such as Raney Nickel or rhodium is a common industrial method. google.com

| Precursor | Reducing Agent | Conditions | Product |

| 2-Cycloheptylpropionitrile | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | This compound |

| 2-Cycloheptylpropionitrile | Hydrogen (H₂) | Raney Nickel catalyst, high pressure | This compound |

| Dehydroabietonitrile | Electrochemically generated solvated electrons | Anhydrous amine media | Dehydroabietene (Example of reductive decyanation, an alternative pathway). psu.edu |

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation issues of direct amination. masterorganicchemistry.comwikipedia.org The method utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org

The synthesis proceeds in two main steps. First, potassium phthalimide is N-alkylated with an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. chemistrysteps.com Second, the N-alkylphthalimide is cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis, to release the desired primary amine. wikipedia.orglibretexts.org The use of hydrazine is often preferred as it proceeds under milder conditions and produces a phthalhydrazide (B32825) precipitate that can be filtered off. wikipedia.orgnrochemistry.com

A significant limitation of the Gabriel synthesis is its general restriction to primary alkyl halides. wikipedia.org For the synthesis of this compound, the required precursor is a secondary halide (e.g., 1-bromo-1-cycloheptylpropane). With secondary halides, the SN2 reaction is slower and often faces strong competition from E2 elimination, leading to low yields of the desired amine. wikipedia.org Therefore, while a cornerstone of primary amine synthesis, its application to this specific target is challenging.

| Step | Reagents | Intermediate/Product | Key Considerations |

| 1. Phthalimide Alkylation | Potassium Phthalimide, 1-Bromo-1-cycloheptylpropane, DMF | N-(1-Cycloheptylpropyl)phthalimide | SN2 reaction. Fails or gives low yields for secondary halides due to competing elimination. wikipedia.org |

| 2. Amine Liberation | Hydrazine Monohydrate (N₂H₄·H₂O), Ethanol, Reflux | This compound + Phthalhydrazide | Hydrazinolysis is a common method for cleaving the phthalimide. nrochemistry.com |

Rearrangement reactions provide an alternative route to primary amines, often starting from carboxylic acid derivatives. The Hofmann and Curtius rearrangements are two of the most prominent examples, both proceeding through an isocyanate intermediate. masterorganicchemistry.com

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com To synthesize this compound, the starting material would be 2-cycloheptylbutanamide. This amide is treated with bromine or chlorine in a strong aqueous base, such as NaOH, which induces a rearrangement to form an isocyanate. numberanalytics.com This intermediate is then hydrolyzed in situ to the primary amine and carbon dioxide. wikipedia.orglibretexts.org

The Curtius rearrangement is similar but starts with an acyl azide (B81097), which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. masterorganicchemistry.comlibretexts.org The acyl azide is typically prepared from a carboxylic acid chloride. The resulting isocyanate can be hydrolyzed with aqueous acid or base to yield the primary amine.

| Rearrangement | Starting Material | Key Reagents | Key Intermediate |

| Hofmann | 2-Cycloheptylbutanamide | Br₂, NaOH, H₂O | Isocyanate |

| Curtius | 2-Cycloheptylbutanoyl azide | Heat (Δ), then H₃O⁺ or OH⁻ | Isocyanate |

Asymmetric Synthesis and Enantioselective Routes

As this compound contains a stereocenter, the development of enantioselective synthetic routes to access single enantiomers is of high importance, particularly for pharmaceutical applications. yale.edu

Asymmetric Reductive Amination: This can be achieved by using a chiral auxiliary or a chiral catalyst. The use of tert-butanesulfinamide, developed by the Ellman group, is a powerful strategy. yale.edu Condensation of 1-cycloheptylpropan-1-one with (R)- or (S)-tert-butanesulfinamide would produce a chiral N-sulfinyl imine intermediate. Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, yields the chiral primary amine with high enantiopurity. yale.edu

Enzymatic Transamination: Biocatalysis using ω-transaminases offers a green and highly selective method for producing chiral amines. tdx.catsemanticscholar.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone. semanticscholar.org By selecting an appropriate (R)- or (S)-selective transaminase, 1-cycloheptylpropan-1-one can be directly converted into a single enantiomer of this compound, often with excellent yields and enantiomeric excess (>99% e.e.). semanticscholar.org Studies have shown that transaminases can effectively convert ketones with bulky cyclic groups. semanticscholar.org

Dynamic Kinetic Resolution (DKR): Another powerful strategy involves the asymmetric hydrogenation of a ketone via dynamic kinetic resolution. electronicsandbooks.comresearchgate.net In this approach, 1-cycloheptylpropan-1-one is subjected to asymmetric transfer hydrogenation using a chiral ruthenium catalyst. electronicsandbooks.comcsic.es This process can produce the corresponding (R)- or (S)-1-cycloheptylpropan-1-ol with high diastereo- and enantioselectivity. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry. This is typically done by converting the alcohol to a good leaving group and substituting with an azide nucleophile (e.g., via a Mitsunobu reaction), followed by reduction of the azide to the primary amine. electronicsandbooks.comresearchgate.net

| Method | Precursor | Key Reagent/Catalyst | Enantioselectivity Control |

| Asymmetric Reductive Amination | 1-Cycloheptylpropan-1-one | Chiral sulfinamide auxiliary (e.g., tert-butanesulfinamide) | Diastereoselective reduction of a chiral N-sulfinyl imine intermediate. yale.edu |

| Enzymatic Transamination | 1-Cycloheptylpropan-1-one | (R)- or (S)-selective ω-Transaminase | Enzyme-controlled asymmetric amination of the prochiral ketone. semanticscholar.org |

| Dynamic Kinetic Resolution | 1-Cycloheptylpropan-1-one | Chiral Ru(II) catalyst (e.g., TsDPEN-Ru) | Asymmetric transfer hydrogenation to a chiral alcohol, followed by stereoinvertive conversion to the amine. electronicsandbooks.comresearchgate.net |

Chiral Catalysis and Auxiliary-Mediated Approaches in Amine Synthesis

The creation of specific stereoisomers is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Asymmetric synthesis of chiral cycloalkylamines can be achieved through several sophisticated methods, including the use of chiral catalysts and chiral auxiliaries.

Chiral Catalysis: Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds. nih.gov In the context of amine synthesis, transition metal catalysts combined with chiral ligands are often employed for the asymmetric hydrogenation of imines or enamines. nih.govacs.org For instance, iridium-based catalysts with chiral P,N ligands like SimplePHOX and MaxPHOX have shown high enantioselectivity in the reduction of various imines. nih.gov Similarly, palladium-catalyzed hydrogenation using chiral ligands such as C4-TunePhos, activated by a Brønsted acid, provides an effective route to cyclic amines. nih.gov These catalytic systems can facilitate the stereoselective reduction of a prochiral precursor, such as an imine formed from cycloheptyl ethyl ketone and an amine source, to yield a specific enantiomer of this compound.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This approach is widely used due to its reliability and predictable stereocontrol. williams.edu Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries. wikipedia.orgwilliams.edu In the synthesis of a cycloalkylamine, a chiral auxiliary can be attached to the amine precursor. For example, tert-butanesulfinamide can react with a ketone (e.g., cycloheptyl ethyl ketone) to form a chiral sulfinylimine. The subsequent reduction of this intermediate is highly diastereoselective, and the auxiliary can be cleaved under mild conditions to afford the desired chiral primary amine. wikipedia.org This method offers a practical route for synthesizing enantiomerically pure cycloalkylamines. acs.org

Enzymatic Reductive Amination for Stereocontrol (e.g., Imine Reductases, Reductive Aminases)

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for synthesizing chiral amines. mdpi.com Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly valuable for their high stereoselectivity and ability to operate under mild, aqueous conditions. researchgate.netwikipedia.org These enzymes catalyze the asymmetric reductive amination of a ketone with an amine donor to produce a chiral amine. acs.orgresearchgate.net

The process involves the enzyme-catalyzed reduction of an imine intermediate, which can be formed in situ from a ketone (like cycloheptyl ethyl ketone) and an amine (like ammonia or a primary amine). nih.gov The stereochemical outcome is controlled by the enzyme's active site, which preferentially binds one prochiral face of the imine, leading to the formation of a single enantiomer of the product. wikipedia.org

The substrate scope of IREDs and RedAms is continually being expanded through enzyme discovery and protein engineering. researchgate.netmdpi.comd-nb.info For example, IREDs have been successfully used for the reductive amination of various cyclic ketones, including cyclohexanone (B45756) derivatives, with different amine partners. nih.govmdpi.com While direct data for this compound may be limited, the established activity of these enzymes on structurally similar cycloalkyl ketones suggests their potential applicability. nih.gov Engineering efforts have focused on improving enzyme stability, activity, and substrate acceptance, making biocatalytic reductive amination an industrially viable route for producing complex chiral amines. researchgate.netmdpi.com

Table 1: Comparison of Chiral Synthesis Methodologies for Amines

| Methodology | Description | Advantages | Challenges | Relevant Compounds |

|---|---|---|---|---|

| Chiral Catalysis | Uses a small amount of a chiral transition metal complex to catalyze the asymmetric transformation of a prochiral substrate. | High efficiency (low catalyst loading), high enantioselectivity. | Cost and toxicity of some metals (e.g., Rh, Ir, Pd), ligand sensitivity. researchgate.net | Cyclic amines, N-aryl imines. nih.govacs.org |

| Chiral Auxiliaries | A stoichiometric amount of a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable, predictable stereocontrol, applicable to a wide range of substrates. wikipedia.orgwilliams.edu | Requires additional steps for attachment and removal, poor atom economy. primescholars.com | Oxazolidinones, tert-Butylsulfinamide, Pseudoephedrine. wikipedia.org |

| Enzymatic Reductive Amination | Uses enzymes like IREDs or RedAms to catalyze the stereoselective reductive amination of ketones. | High stereoselectivity, mild reaction conditions (aqueous, room temp), environmentally benign. mdpi.comwikipedia.org | Limited substrate scope for wild-type enzymes, potential for enzyme inhibition. researchgate.netresearchgate.net | Cyclohexylamines, Piperidines, Tetrahydroisoquinolines. nih.govmdpi.com |

Sustainable and Green Chemistry Synthetic Strategies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. instituteofsustainabilitystudies.comnih.govjddhs.com These principles focus on designing chemical processes that are efficient, reduce waste, and use less hazardous substances. acs.org

Principles of Atom Economy in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comunc.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution and elimination reactions. primescholars.com

Utilization of Catalytic Systems (Homogeneous and Heterogeneous)

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and selectivity while minimizing waste. wikipedia.org Both homogeneous and heterogeneous catalysts are employed in the synthesis of amines.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are often used for the synthesis of amines via reductive amination. researchgate.netrsc.org Transition metal complexes, such as those based on nickel, rhodium, or iridium, can effectively catalyze the hydrogenation of imines to amines. researchgate.netrsc.org These catalysts offer high activity and selectivity under mild conditions. sioc-journal.cn However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss. sioc-journal.cn

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a practical solution to the separation problem. researchgate.net Catalysts like platinum or rhodium supported on carbon (Pt/C, Rh/C) or other materials are widely used for reductive aminations. mdpi.comacs.org They can be easily removed from the reaction mixture by filtration and can often be reused, which improves the cost-effectiveness and sustainability of the process. researchgate.netacs.org For example, a Pt-MoOx/TiO2 catalyst has been shown to be effective and reusable for the reductive amination of levulinic acid. researchgate.net Nickel-based heterogeneous catalysts are also gaining attention for the reductive amination of alcohols due to nickel's abundance and good catalytic activity. wikipedia.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Amine Synthesis

| Catalyst Type | Description | Advantages | Disadvantages | Examples |

|---|---|---|---|---|

| Homogeneous | Catalyst is in the same phase as the reactants. | High activity and selectivity, mild reaction conditions. sioc-journal.cn | Difficult to separate from product, potential for product contamination. sioc-journal.cn | Ni-triphos complexes, Rh and Ir complexes. researchgate.netrsc.org |

| Heterogeneous | Catalyst is in a different phase from the reactants. | Easy separation and recovery, potential for reuse, suitable for continuous flow processes. researchgate.netacs.org | Can have lower activity/selectivity than homogeneous counterparts, potential for metal leaching. acs.org | Pt/C, Rh/C, Ni-based catalysts, Pt-MoOx/TiO2. wikipedia.orgresearchgate.netmdpi.com |

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Supercritical Fluids, Ionic Liquids)

Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. jddhs.com Green chemistry advocates for the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Biocatalytic reactions, such as enzymatic reductive amination, are typically performed in aqueous buffers. wikipedia.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising alternative solvent. It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. Its properties can be tuned by changing pressure and temperature. jddhs.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as "designer solvents." d-nb.info They have negligible vapor pressure, high thermal stability, and their properties can be tailored by modifying the cation and anion. d-nb.inforsc.orgsci-hub.se They can act as both the solvent and catalyst in some reactions. rsc.org However, concerns about their toxicity, biodegradability, and cost remain. acs.org In some cases, ILs have been used as supports for the synthesis of amines. sci-hub.sethieme-connect.com

Energy-Efficient Protocols (e.g., Microwave-Assisted Synthesis, Ultrasonic Synthesis)

Reducing energy consumption is another key aspect of green chemistry. jddhs.com Microwave-assisted and ultrasonic synthesis are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and purities in shorter times compared to conventional heating methods. nih.govmdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govorganic-chemistry.org This technique has been successfully applied to various amine syntheses, including reductive aminations and the synthesis of heterocyclic amines. mdpi.comorganic-chemistry.orgnih.govrsc.orgthieme-connect.com For example, a microwave-assisted reductive amination using heterogeneous catalysts was developed for the synthesis of a β-adrenergic agonist, completing the reaction in 3 hours instead of 13 hours under conventional heating. mdpi.com

Ultrasonic Synthesis: Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature spots that enhance reactivity. rsc.orgrsc.org This method has been used for the one-pot synthesis of primary amines from ketones, offering very short reaction times (around 10 minutes) and good to excellent yields. derpharmachemica.com Ultrasound-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. rsc.orgrsc.org

Table 3: Overview of Energy-Efficient Synthetic Protocols

| Protocol | Principle | Advantages | Application in Amine Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating through dielectric interactions. nih.gov | Drastically reduced reaction times, increased yields, higher purity. nih.govorganic-chemistry.orgnih.gov | Reductive amination, synthesis of primary and tertiary amines. mdpi.comorganic-chemistry.orgthieme-connect.com |

| Ultrasonic Synthesis | Acoustic cavitation creates localized high-energy zones. rsc.org | Very short reaction times, improved yields, can be performed solvent-free. rsc.orgrsc.orgderpharmachemica.com | One-pot synthesis of primary amines from ketones. derpharmachemica.comresearchgate.netnih.gov |

5 Minimization of Protecting Group Strategies and Derivative Formation

The strategic avoidance of protecting groups in chemical synthesis is a cornerstone of green chemistry, aiming to enhance efficiency by reducing the number of reaction steps, minimizing waste, and lowering costs. nih.gov In the synthesis of this compound and related cycloalkylamines, the focus has shifted towards methodologies that circumvent the need for traditional protection and deprotection sequences. nih.govorganic-chemistry.org This section explores such advanced synthetic strategies and the subsequent formation of derivatives.

One of the most effective strategies for the synthesis of amines without protecting groups is reductive amination . masterorganicchemistry.comnih.gov This one-pot reaction converts a carbonyl compound and an amine into a more substituted amine. thieme-connect.de For the synthesis of a primary amine like this compound, this would involve the reaction of a ketone with ammonia. nih.govd-nb.info

The process involves the initial formation of an imine intermediate from the reaction of a ketone with an amine, which is then reduced in situ to the corresponding amine. thieme-connect.de Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

Recent advancements have focused on the use of more environmentally friendly and cost-effective catalysts, such as those based on iron. d-nb.info Iron-catalyzed reductive amination of ketones and aldehydes using ammonia has been shown to be a versatile method for producing a wide range of primary amines with good functional group tolerance. d-nb.info This approach is highly attractive as it often utilizes aqueous ammonia and can be performed with reusable catalysts. d-nb.info

The table below summarizes key aspects of protecting-group-free synthesis of primary amines via reductive amination.

| Feature | Description |

| Reaction Type | Reductive Amination |

| Starting Materials | Ketone/Aldehyde and Ammonia |

| Key Intermediates | Imine/Enamine |

| Common Reducing Agents | Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3) |

| Catalysts | Nickel, Cobalt, Palladium, Ruthenium, Iron Complexes thieme-connect.ded-nb.info |

| Advantages | One-pot synthesis, avoids protection/deprotection steps, high atom economy |

Derivative Formation

Once synthesized, this compound can be converted into a variety of derivatives. The primary amine functionality serves as a versatile handle for further chemical modifications.

One common derivatization is N-alkylation to form secondary or tertiary amines. While direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination can be employed again in a controlled manner. masterorganicchemistry.com For instance, reacting this compound with an aldehyde or ketone will form an imine, which can then be reduced to yield a secondary or tertiary amine. masterorganicchemistry.com

Another important class of derivatives is amides , formed by the reaction of the amine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This reaction, known as acylation, is typically straightforward and high-yielding. For example, the reaction of this compound with a benzoyl chloride would yield the corresponding N-(1-cycloheptylpropyl)benzamide.

Recent research has also explored the derivatization of cycloalkylamides. For instance, the C(sp3)–C(sp3) bond of cycloalkylamides can be selectively cleaved and functionalized, such as through alkynylation, under photoredox catalysis conditions. sioc.ac.cn This allows for the construction of complex aminoalkynes from readily available cycloalkylamines after their conversion to amides. sioc.ac.cn

The table below outlines some common derivative formations for primary amines like this compound.

| Derivative Class | Reagents | Reaction Type |

| Secondary/Tertiary Amines | Aldehydes/Ketones, Reducing Agent | Reductive Amination |

| Amides | Carboxylic Acids, Acyl Chlorides, Anhydrides | Acylation |

| Sulfonamides | Sulfonyl Chlorides | Sulfonylation |

| Carbamates | Chloroformates, Dicarbonates (e.g., Boc2O) | Carbamoylation |

| Ureas | Isocyanates | Addition |

The development of these advanced synthetic methods that minimize or eliminate the need for protecting groups, coupled with the versatile reactivity of the resulting amine, underscores the importance of this compound and related cycloalkylamines as valuable building blocks in organic synthesis.

Spectroscopic and Advanced Structural Analysis of 1 Cycloheptylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Cycloheptylpropan-1-amine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the cycloheptyl ring and the propylamino side chain. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent amino group. libretexts.orglibretexts.org

Cycloheptyl Protons: The protons on the cycloheptyl ring are expected to appear as a series of complex, overlapping multiplets in the upfield region, typically between δ 1.0 and 1.8 ppm. The proton on the carbon directly attached to the side chain (C1') would be slightly deshielded and may appear at the lower field end of this range.

Propylamino Side Chain Protons:

The methine proton (-CH(NH₂)-) at the C1 position is directly attached to the nitrogen atom and the cycloheptyl ring. This proton would be the most downfield of the aliphatic signals, likely appearing in the δ 2.5-3.0 ppm range as a multiplet due to coupling with the adjacent methylene (B1212753) protons. libretexts.org

The methylene protons (-CH₂-) at the C2 position are expected to resonate around δ 1.3-1.6 ppm, appearing as a multiplet due to coupling with both the C1 methine proton and the C3 methyl protons.

The terminal methyl protons (-CH₃) at the C3 position would be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet, the chemical shift of which is highly variable (δ 0.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. libretexts.org Addition of D₂O would cause this signal to disappear, confirming its assignment. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom.

Cycloheptyl Carbons: The seven carbons of the cycloheptyl ring would likely produce several signals in the range of δ 25-45 ppm. The carbon atom C1', which is substituted with the propylamino group, would be expected at the lower field end of this range. libretexts.org

Propylamino Side Chain Carbons:

The C1 carbon, bonded to the nitrogen, would be significantly deshielded and is predicted to appear in the δ 50-60 ppm region. openstax.org

The C2 carbon is expected to resonate in the δ 25-35 ppm range.

The terminal C3 methyl carbon would be the most shielded, appearing at approximately δ 10-15 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH(NH₂) (C1) | 2.5 - 3.0 (m) | 50 - 60 |

| -CH₂- (C2) | 1.3 - 1.6 (m) | 25 - 35 |

| -CH₃ (C3) | 0.9 - 1.0 (t) | 10 - 15 |

| Cycloheptyl CH (C1') | ~1.8 (m) | ~40 - 45 |

| Cycloheptyl CH₂ | 1.0 - 1.8 (m) | 25 - 40 |

| -NH₂ | 0.5 - 5.0 (br s) | - |

(m = multiplet, t = triplet, br s = broad singlet)

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns.

For this compound (C₁₀H₂₁N), the molecular weight is 155.28 g/mol . In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. whitman.edulibretexts.org

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. However, for aliphatic amines, this peak may be weak or absent. whitman.edu The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

α-Cleavage: The most favorable α-cleavage would involve the loss of the larger alkyl substituent from the carbon bearing the amino group. In this case, cleavage of the bond between C1 and the cycloheptyl ring would be a minor pathway. The predominant α-cleavage would involve the loss of the ethyl group from the propyl side chain, leading to a stable iminium ion. However, the most significant fragmentation for primary amines with an unbranched α-carbon is the cleavage of the β-bond, which for 1-propylamine results in a base peak at m/z 30, corresponding to [CH₂NH₂]⁺. whitman.edulibretexts.org

Loss of Cycloheptyl Radical: Cleavage of the C1-C1' bond would result in the loss of a cycloheptyl radical (•C₇H₁₃), leading to a fragment at m/z 58, corresponding to [CH(NH₂)CH₂CH₃]⁺.

Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, which is characteristic of cycloalkanes. cas.cn

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 154 | [C₁₀H₂₀N]⁺ | [M-H]⁺ |

| 126 | [C₈H₁₆N]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 58 | [C₃H₈N]⁺ | [M - C₇H₁₃]⁺ (Loss of cycloheptyl radical) |

Computational Spectroscopy and Spectral Prediction

In the absence of experimental data for a novel compound, computational methods can provide valuable predictions of its spectroscopic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. researchgate.netresearchgate.netdtic.mil

NMR Prediction: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. nih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared to experimental data to aid in signal assignment and structure verification. github.iofrontiersin.orgresearchgate.net

IR and Raman Prediction: DFT can also be used to calculate the vibrational frequencies and intensities of a molecule. dtic.mil The resulting predicted IR and Raman spectra can be compared with experimental spectra to confirm the presence of specific functional groups and to aid in the assignment of complex vibrational modes. researchgate.netresearchgate.net

Chiroptical Spectra Prediction: As mentioned, DFT calculations are crucial for interpreting VCD spectra to determine the absolute configuration of a chiral molecule. By calculating the theoretical VCD spectrum for one enantiomer (e.g., the (R)-enantiomer), a direct comparison with the experimental spectrum can establish the absolute configuration of the synthesized sample.

The integration of these computational predictions with experimental data provides a robust framework for the complete and unambiguous structural characterization of this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Cycloheptylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost with accuracy. mdpi.comnih.gov

A DFT study of 1-Cycloheptylpropan-1-amine would typically begin with geometry optimization to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information can be derived. The distribution of electron density, for example, reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a region of high electron density, making it a likely site for electrophilic attack.

Key parameters that can be calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify sites susceptible to nucleophilic and electrophilic attack.

Atomic Charges: Calculating the partial charges on each atom can further pinpoint reactive centers.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cycloheptyl ring and the propan-1-amine side chain means that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. rsc.orgutdallas.edu The seven-membered ring of cycloheptane (B1346806) is known to have several low-energy conformations, such as the twist-chair and twist-boat. libretexts.orgdalalinstitute.com The presence of the propan-1-amine substituent would further influence the relative energies of these conformers.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. frontiersin.org By simulating the motion of atoms and bonds, MD can explore the conformational landscape and identify preferred orientations and dynamic processes. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment and how its conformation adapts. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

Key insights from these studies would include:

Identification of the global minimum energy conformation.

Determination of the relative energies of different stable conformers.

Understanding the rotational barriers around single bonds.

Simulation of the molecule's dynamic behavior in different environments.

In Silico Design and Virtual Screening Applications in Chemical Space Exploration

In the context of drug discovery and materials science, computational techniques are invaluable for exploring vast chemical spaces to identify molecules with desired properties. enamine.net In silico design allows for the creation of virtual libraries of derivatives of a parent molecule, such as this compound. nih.gov These derivatives could, for example, have different substituents on the cycloheptyl ring or modifications to the amine group.

Virtual screening is then employed to rapidly assess these virtual libraries against a specific biological target or for a particular property. nih.govnih.gov This process typically involves molecular docking, where the virtual molecules are "docked" into the binding site of a protein to predict their binding affinity. researchgate.netmdpi.com This approach can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources.

For this compound, this could involve:

Generating a virtual library of analogs.

Screening these analogs against a target protein of interest.

Ranking the compounds based on their predicted binding scores.

Identifying promising candidates for further investigation.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. masterorganicchemistry.comyoutube.comyoutube.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. e3s-conferences.orgucsb.edu

Table 2: Hypothetical Reaction Data for a Nucleophilic Substitution involving this compound

| Parameter | Predicted Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | - | Determines the reaction rate |

Note: The values in this table are hypothetical and would need to be determined through actual transition state calculations.

This information is crucial for understanding the feasibility of a reaction and for predicting the conditions under which it might occur.

Applications and Role of 1 Cycloheptylpropan 1 Amine in Diverse Chemical Research Fields

Building Block in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules used to construct larger, more complex compounds. enamine.net Primary amines are a fundamental class of these building blocks due to the reactivity of the nitrogen atom's lone pair of electrons. ambeed.com 1-Cycloheptylpropan-1-amine fits this role, offering a unique combination of a reactive amine functional group and a seven-membered aliphatic ring system.

A primary function of this compound in synthesis is its role as a precursor to a wide array of advanced chemical intermediates. The primary amine group can undergo numerous transformations to yield more complex structures. For instance, it can react with carboxylic acids or their derivatives to form amides, a common linkage in many organic molecules. researchgate.net It can also participate in condensation reactions with ketones or aldehydes to form imines, which can be further reduced to create secondary amines in a process known as reductive amination. youtube.com

These transformations are fundamental steps in multi-step syntheses. For example, the synthesis of complex diamine scaffolds can involve the addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.com While this specific example uses a different amine, it illustrates a pathway where a primary amine like this compound could be employed to generate advanced intermediates with specific stereochemistry and functionality. The cycloheptyl group introduces a distinct steric and electronic profile compared to more common cyclohexyl or cyclopropyl (B3062369) groups, allowing chemists to systematically modify molecular properties. nih.govlongdom.org

The following table summarizes key reactions where a primary amine acts as a precursor:

| Reaction Type | Reactant | Product Class | Significance |

| Acylation | Carboxylic Acid / Acyl Halide | Amide | Formation of stable, neutral linkages found in numerous complex molecules. |

| Reductive Amination | Aldehyde / Ketone | Secondary Amine | A controlled method to form C-N bonds and build more substituted amines. youtube.com |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Creation of 1,4-adducts, which are key intermediates in various synthetic pathways. |

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine | Stepwise alkylation to increase the substitution on the nitrogen atom. |

Combinatorial chemistry is a powerful strategy for preparing a large number of different but structurally related compounds, known as a chemical library, in a systematic way. accessscience.com These libraries are then screened for desired properties, particularly in drug discovery. nih.govresearchgate.net The goal is to maximize chemical diversity to increase the chances of finding a compound with a specific biological activity.

Primary amines are essential building blocks in the generation of combinatorial libraries. researchgate.net this compound can be used as one of many amine inputs in a library synthesis. For instance, in the creation of an amide library, a set of various carboxylic acids is reacted with a diverse set of primary and secondary amines. researchgate.net By incorporating this compound, researchers can introduce the cycloheptylpropyl motif into a subset of the library's compounds. This specific structural unit can explore unique binding interactions with biological targets that smaller or more rigid cyclic groups might not achieve. The generation of such libraries allows for the rapid exploration of a wide chemical space to identify novel lead compounds. nih.gov

Contribution to Pharmaceutical Compound Design and Synthesis

The design and synthesis of new pharmaceutical agents often rely on the use of specific molecular scaffolds that can be chemically modified to optimize therapeutic properties. Amine-containing compounds are prevalent in medicine, and cyclic amine derivatives, in particular, have been investigated for a range of activities. google.comgoogle.com

In retrosynthetic analysis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material. This compound functions as a synthon for the 1-cycloheptylpropan-1-ylamino group. Its primary amine allows it to be incorporated into larger molecules, forming the basis of an amine-containing pharmaceutical scaffold.

The synthesis of N-substituted anilines and other amine derivatives is a common theme in medicinal chemistry. nih.gov For example, palladium-catalyzed C-N cross-coupling reactions are a standard method for creating aryl amines from aryl halides and an amine. researchgate.net In such a reaction, this compound could serve as the amine source, attaching its specific cycloalkylpropyl structure to an aromatic or heteroaromatic core. The resulting scaffold combines the properties of the aromatic system with the three-dimensional shape and lipophilicity of the cycloheptyl group, which can be critical for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential in Materials Science Research

While the primary applications of complex amines are in organic and medicinal chemistry, their structural features also suggest potential utility in materials science, particularly in the development of new polymers and functional coatings.

The incorporation of specific organic molecules into polymer backbones or as additives in coatings can significantly alter the material's properties. For example, cyclopropylamine (B47189) derivatives have been noted for their use in synthesizing specialty polymers and advanced coatings, where the strained ring can impart unique mechanical and thermal properties. longdom.org

By analogy, this compound offers the potential to be integrated into polymer systems. The amine group can act as a reactive site for polymerization, for example, by reacting with epoxides or isocyanates to form polyethers or polyureas, respectively. The bulky and flexible cycloheptyl group would function as a side chain, influencing the polymer's physical properties. It could potentially increase the free volume within the polymer matrix, affecting its glass transition temperature, solubility, and mechanical flexibility. In coatings, such a group could enhance hydrophobicity, leading to improved water resistance and durability. While specific research on this compound in this area is not widely documented, its structure presents clear opportunities for exploration in the design of novel functional materials.

Catalysis and Ligand Design Applications

While specific, dedicated research on the catalytic applications of This compound is limited in publicly accessible literature, its structural characteristics provide a strong foundation for predicting its potential roles in both organocatalysis and as a building block for ligand design in transition metal catalysis. The key features of the molecule—a primary amine, a chiral center, and significant steric bulk from the cycloheptyl and propyl groups—are highly desirable in the field of asymmetric synthesis.

In the domain of organocatalysis, chiral primary amines have emerged as powerful tools for inducing stereoselectivity. rsc.orgrsc.org They operate through the formation of transient chiral intermediates, such as enamines or iminium ions, with carbonyl compounds. mdpi.comnih.gov The steric environment created by the catalyst is crucial for directing the approach of the reacting partner, thereby controlling the formation of one enantiomer over the other. The bulky nature of the cycloheptyl group in This compound would likely create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in reactions like asymmetric aldol (B89426) additions, Michael reactions, and Mannich reactions. mdpi.comnih.gov These reactions are fundamental in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. researchgate.netvapourtec.com

Furthermore, primary amines are exceptionally versatile precursors for the synthesis of more complex chiral ligands used in transition metal catalysis. researchgate.netacs.org The design of such ligands is a critical aspect of modern catalysis, as the ligand sphere around the metal ion dictates the catalyst's activity and selectivity. nih.gov The amine functionality of This compound can be readily derivatized to introduce other coordinating atoms (e.g., phosphorus, nitrogen, or oxygen), thereby creating bidentate or multidentate ligands.

The significant steric hindrance provided by a ligand derived from This compound could be highly beneficial in several catalytic processes. rutgers.edu Sterically demanding ligands can promote reductive elimination, prevent catalyst deactivation, and create a chiral environment that effectively discriminates between the two prochiral faces of a substrate. organic-chemistry.orgnih.gov This could lead to the development of highly effective catalysts for challenging transformations, including asymmetric hydrogenations, C-N cross-coupling reactions, and allylic substitutions, where precise control of the metal's coordination sphere is essential for achieving high yields and enantioselectivities. acs.orgnih.govnih.gov

Although direct experimental data on the performance of This compound as a catalyst or ligand is not available, its inherent structural properties strongly suggest its potential as a valuable component in the development of novel catalytic systems for asymmetric synthesis.

Due to the absence of specific research data for this compound in the field of catalysis and ligand design, a data table with detailed research findings cannot be provided. The discussion above is based on established principles and the known roles of structurally analogous compounds.

Q & A

Q. How should researchers design experiments to distinguish cycloheptyl-specific effects from general amine reactivity?

- Methodological Answer : Employ comparative studies with structurally analogous amines (e.g., cyclohexyl or cyclooctyl derivatives). Use knockout models (e.g., enzyme inhibition) or isotopic labeling (²H/¹³C) to track metabolic pathways. Control for pH and steric effects in reactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.